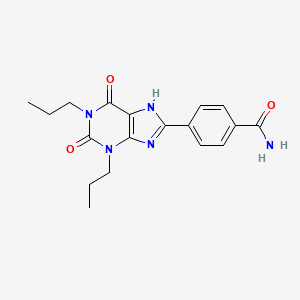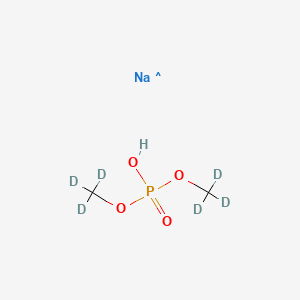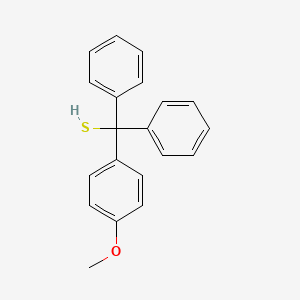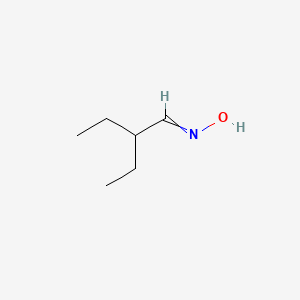![molecular formula C5H4S6 B14080570 1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione CAS No. 102567-30-6](/img/structure/B14080570.png)
1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione is a unique organic compound characterized by its intricate structure, which includes a five-membered ring, a seven-membered ring, and a ten-membered ring. This compound is notable for its multiple sulfur atoms, which contribute to its distinctive chemical properties .
Preparation Methods
The synthesis of 1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione typically involves the reaction of 1,3-dithiole-2,4,5-trithione with various alkenes such as ethylene, propylene, and trans-2-butene. These reactions are conducted under specific conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Substitution reactions can occur at the sulfur atoms, often using nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione can be compared to other sulfur-containing heterocycles, such as:
- 4,5-Ethylenedithio-1,3-dithiole-2-thione
- 4,5-(Methyl)ethylenedithio-1,3-dithiole-2-thione
- 4,5-(Dimethyl)ethylenedithio-1,3-dithiole-2-thione
These compounds share similar structural features but differ in their specific substituents and ring sizes, which can influence their chemical properties and reactivity .
Properties
CAS No. |
102567-30-6 |
|---|---|
Molecular Formula |
C5H4S6 |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
[1,3]dithiolo[4,5-f][1,3,5]trithiepine-2-thione |
InChI |
InChI=1S/C5H4S6/c6-5-10-3-4(11-5)9-2-7-1-8-3/h1-2H2 |
InChI Key |
FNJMUDIOIVOUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1SCSC2=C(S1)SC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)









![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)

